molecular formula C13H20BrNO B8542468 2-(2-((6-Bromohexyl)oxy)ethyl)pyridine

2-(2-((6-Bromohexyl)oxy)ethyl)pyridine

Cat. No.: B8542468
M. Wt: 286.21 g/mol
InChI Key: YSZQBJXHVPFCFL-UHFFFAOYSA-N
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Description

2-(2-((6-Bromohexyl)oxy)ethyl)pyridine is a pyridine derivative featuring a 6-bromohexyloxyethyl chain attached to the pyridine ring. This compound is characterized by a terminal bromine atom on a hexyl chain, connected via an ether linkage to an ethyl group, which is directly bonded to the pyridine nitrogen . Its molecular structure (C₁₃H₁₉BrNO) enables versatility in synthetic applications, particularly as an intermediate in pharmaceutical and materials chemistry.

Synthesis: The compound is synthesized through a nucleophilic substitution reaction involving tert-butyl N-(6-bromohexyl) carbamate, K₂CO₃, NaI, and dioxane under reflux conditions, yielding 44–55% . The bromine atom serves as a reactive site for further functionalization, making it valuable in constructing cannabinoid receptor ligands and other bioactive molecules .

Properties

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

2-[2-(6-bromohexoxy)ethyl]pyridine

InChI

InChI=1S/C13H20BrNO/c14-9-4-1-2-6-11-16-12-8-13-7-3-5-10-15-13/h3,5,7,10H,1-2,4,6,8-9,11-12H2

InChI Key

YSZQBJXHVPFCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (Compound 14)

  • Structure : Features a 6-bromopyridine core fused with an oxazole ring and a piperidinyl-ethyl substituent .
  • Synthesis : Prepared via condensation of acid intermediates in DMF, achieving 71% yield and a melting point of 146°C .
  • Key Differences: The oxazolo[4,5-b]pyridine core introduces rigidity and planar aromaticity, contrasting with the flexible hexyl chain in the target compound.

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

  • Structure : Contains two bromine atoms and a pyridinyloxy substituent (CAS: 1065484-65-2) .
  • Key Differences :
    • Dual bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s single bromine is tailored for alkylation or nucleophilic substitution .
    • The pyridinyloxy group introduces steric hindrance, reducing reactivity compared to the linear bromohexyl chain .

2-[2-(Triethoxysilyl)ethyl]pyridine

  • Structure : Substituted with a triethoxysilyl-ethyl group (EC 608-472-5) .
  • Key Differences :
    • The triethoxysilyl group enables hydrolysis and surface adhesion in materials science, contrasting with the bromohexyl chain’s role in organic synthesis .
    • Ethoxy groups enhance hydrophilicity, unlike the hydrophobic bromohexyl chain .

Physicochemical and Spectral Properties

Compound Molecular Weight Melting Point (°C) IR Key Peaks (cm⁻¹) NMR Data (¹H/¹³C)
2-(2-((6-Bromohexyl)oxy)ethyl)pyridine 298.2 (calc.) Not reported Not available Not available
Compound 14 392 (MH+) 146 1605 (C=N) δ 1.28–1.39 (m, CH₂), 8.59 (d, H5)
2-[2-(Triethoxysilyl)ethyl]pyridine 283.4 (calc.) Not reported Si-O-C (~1080–1090) Not available

Pharmacological and Industrial Relevance

  • Target Compound: Primarily used in medicinal chemistry for receptor-targeted drug design (e.g., cannabinoid receptors) .
  • 2-[2-(Triethoxysilyl)ethyl]pyridine : Applied in surface modification of silica-based materials, highlighting divergent industrial utility compared to pharmaceutical-focused analogs .

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